3,3-Dimethylbutylamine (DMBA) is a compound of interest in the field of pharmacology due to its structural similarity to other biologically active amines. While the provided data does not directly discuss DMBA, it does include information on related compounds that can offer insights into the potential pharmacological characteristics of DMBA. For instance, the cardiovascular effects of 2,3-dimethyl-2-butylamine derivatives have been studied, as well as the central nervous system (CNS) actions of 3,3-dimethyl-1-butanol carbamate, and the potential antidepressant properties of 3,3-diphenylcyclobutylamines1 2 4. These studies can help infer the possible mechanism of action and applications of DMBA in various fields.
The synthesis of 3,3-dimethylbutylamine can be achieved through several methods. One approach involves the alteration of leucine dehydrogenase through protein engineering to create an enantioselective amine dehydrogenase []. This engineered enzyme can accept methyl isobutyl ketone (MIBK) and catalyze the production of (R)-1,3-dimethylbutylamine [].
3,3-Dimethylbutylamine is a primary amine with the molecular formula C6H15N. It features a branched alkyl chain with two methyl groups attached to the third carbon atom from the amine group. Single-crystal X-ray analysis of its inclusion complex with β-cyclodextrin revealed that the molecule occupies the host cavity with its polar amine group oriented towards the secondary hydroxyl groups of β-cyclodextrin [, ].
3,3-Dimethylbutylamine has been investigated in the context of soot formation [, ]. Reactive molecular dynamics simulations and quantum chemistry calculations have been employed to identify soot-relevant reaction pathways for 3,3-dimethylbutylamine []. These studies indicated that C4H8 is the primary soot precursor formed during its decomposition, and the associated reaction pathways have been elucidated [].
The applications of DMBA can be extrapolated from the effects observed with related compounds. In the field of cardiovascular research, the hypotensive and cardiac-modulating properties of 2,3-dimethyl-2-butylamine derivatives indicate that DMBA could be explored for its potential as a cardiovascular drug, particularly in the management of hypertension1. In the realm of neuropsychiatric disorders, the central stimulant properties of 3,3-diphenylcyclobutylamines point to the possibility of DMBA being used as an antidepressant or as a treatment for other CNS conditions2. Moreover, the study on 1,3-dimethylamylamine, a compound with a similar name but different structure, suggests that DMBA might also be found in dietary supplements, although its safety and efficacy in such products would require thorough investigation3. Lastly, the convulsant activity of 3,3-dimethyl-1-butanol carbamate through central cholinomimetic actions could imply that DMBA may have applications in neurological research, particularly in understanding convulsive disorders4.
The mechanism of action of DMBA can be hypothesized based on the pharmacological effects of structurally similar compounds. For example, 2,3-dimethyl-2-butylamine derivatives have been shown to affect the outward potassium currents in isolated rat tail arterial smooth muscle cell membranes, which can lead to hypotensive effects and modulation of cardiac function1. These effects are dependent on the amino group substituents, suggesting that DMBA might also interact with potassium channels, given its structural similarity. Additionally, 3,3-diphenylcyclobutylamines have been found to decrease the accumulation of neurotransmitters such as norepinephrine (NA) and serotonin (5-HT) in the brain, and to cause motor stimulation through a mechanism distinct from amphetamines, possibly involving dopamine release2. This suggests that DMBA could also influence neurotransmitter systems and have stimulant effects.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6